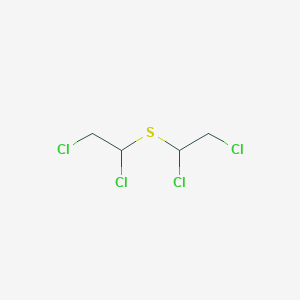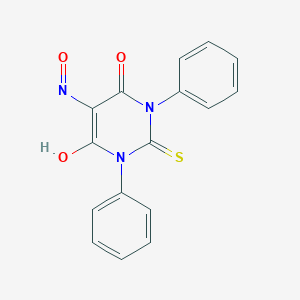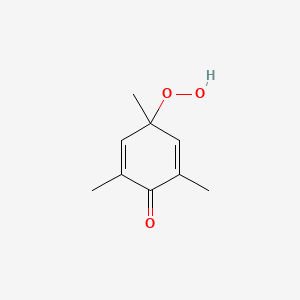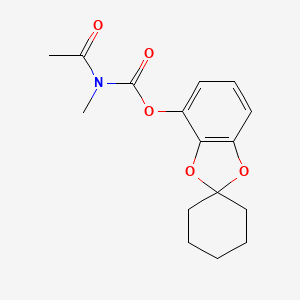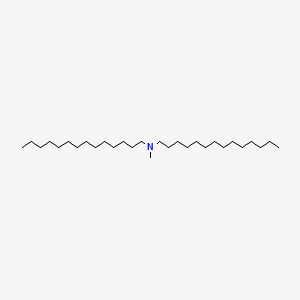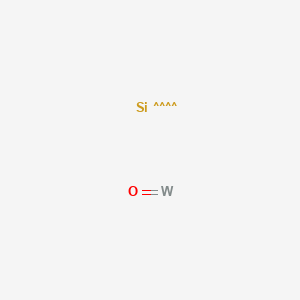
Oxotungsten--silicon (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotungsten–silicon (1/1) is a compound that combines tungsten and silicon with an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxotungsten–silicon (1/1) typically involves the reaction of tungsten and silicon precursors under controlled conditions. One common method is the chemical vapor deposition (CVD) process, where tungsten hexafluoride (WF6) and silane (SiH4) are used as precursors. The reaction occurs at high temperatures, typically around 600-800°C, in the presence of oxygen to form the oxotungsten–silicon compound.
Industrial Production Methods
In industrial settings, the production of oxotungsten–silicon (1/1) can be scaled up using similar CVD processes. The reaction conditions are optimized to ensure high yield and purity of the compound. Additionally, other methods such as sol-gel processes and solid-state reactions may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxotungsten–silicon (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The oxygen atom in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of tungsten and silicon, while reduction may produce lower oxides or elemental tungsten and silicon.
Scientific Research Applications
Oxotungsten–silicon (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential in cancer treatment through photothermal therapy.
Industry: It is used in the production of advanced materials, such as coatings and thin films, due to its unique properties.
Mechanism of Action
The mechanism by which oxotungsten–silicon (1/1) exerts its effects involves the interaction of the tungsten and silicon atoms with molecular targets. The compound can interact with various enzymes and proteins, affecting their activity and function. The pathways involved include oxidative stress and electron transfer processes, which can lead to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Tungsten Oxides: Compounds such as tungsten trioxide (WO3) share some similarities with oxotungsten–silicon (1/1) but differ in their silicon content.
Silicon Oxides: Silicon dioxide (SiO2) is another similar compound, but it lacks the tungsten component.
Uniqueness
Oxotungsten–silicon (1/1) is unique due to the combination of tungsten and silicon atoms, which imparts distinct properties not found in other compounds. This combination allows for unique applications in catalysis, materials science, and medical research.
Properties
CAS No. |
39467-15-7 |
|---|---|
Molecular Formula |
OSiW |
Molecular Weight |
227.92 g/mol |
InChI |
InChI=1S/O.Si.W |
InChI Key |
SKKJKSIXKUSLIE-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


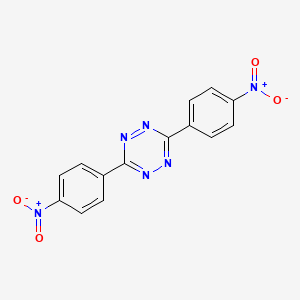
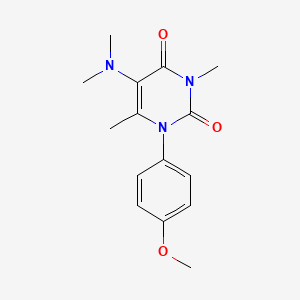
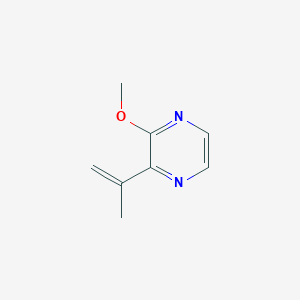
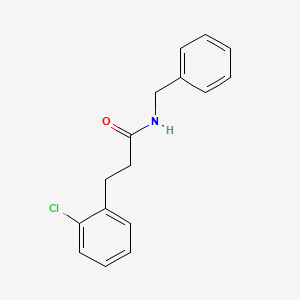

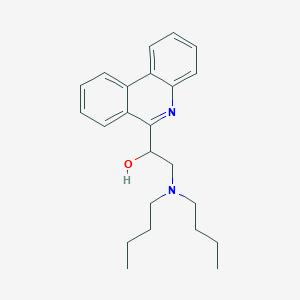
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
